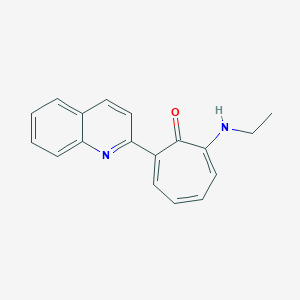![molecular formula C19H23ClN2O3S B288099 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288099.png)
4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B cell malignancies.
Wirkmechanismus
BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathway of B cells. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets such as PLCγ2 and BTK itself. This leads to the activation of downstream signaling pathways such as NF-κB and MAPK, which are involved in B cell proliferation, survival, and differentiation. 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether inhibits BTK activity by binding to the ATP-binding site of the enzyme, preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to be highly selective for BTK, with minimal off-target effects on other kinases. In vitro studies have demonstrated that this compound inhibits BTK activity with an IC50 of 0.5 nM, which is several orders of magnitude lower than other BTK inhibitors such as ibrutinib and acalabrutinib. In vivo studies have shown that this compound is well-tolerated and has a favorable pharmacokinetic profile, with a half-life of approximately 6 hours in mice. This compound has also been shown to be effective in reducing the size of lymphoid tumors and suppressing B cell activation and proliferation in mouse models of B cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its potent inhibitory activity, which allows for lower doses and potentially fewer side effects. However, one limitation of this compound is its short half-life, which may require more frequent dosing in clinical applications. Additionally, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans remain to be determined.
Zukünftige Richtungen
There are several potential future directions for research on 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether. One area of interest is its potential use in combination with other therapies for the treatment of B cell malignancies and autoimmune diseases. For example, this compound has been shown to synergize with the BCL-2 inhibitor venetoclax in preclinical models of chronic lymphocytic leukemia. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer side effects. Finally, the use of this compound in other disease indications such as multiple sclerosis and Sjögren's syndrome may also be explored in future research.
Synthesemethoden
The synthesis of 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-chloro-5-methyl-2-nitrophenyl methyl ether, which is then reduced to the corresponding amine using a reducing agent such as palladium on carbon. The amine is then reacted with 4-(2-methylphenyl)-1-piperazine sulfonamide in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to give the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. In vitro studies have shown that this compound inhibits BTK activity in a dose-dependent manner, leading to inhibition of B cell receptor signaling and downstream activation of NF-κB and MAPK pathways. In vivo studies have demonstrated that this compound is effective in suppressing B cell activation and proliferation, and reducing the size of lymphoid tumors in mouse models of B cell malignancies. This compound has also been shown to be effective in ameliorating symptoms of autoimmune diseases such as rheumatoid arthritis and lupus in animal models.
Eigenschaften
Molekularformel |
C19H23ClN2O3S |
|---|---|
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-6-4-5-7-17(14)21-8-10-22(11-9-21)26(23,24)19-13-16(20)15(2)12-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3 |
InChI-Schlüssel |
FCYZCFMHVZPKTE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288017.png)
![2-(Ethylamino)-7-[3-(2-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288018.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288022.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288024.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288025.png)

![2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288028.png)
![2-(Ethylamino)-7-[3-(2-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288030.png)
![Ethyl6-[(4-methoxyphenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288031.png)
![Ethyl6-[(4-chlorophenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288032.png)
![1-(4-bromophenyl)-3-[2-(2,4-dimethylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288034.png)
![3-[2-(2,4-dimethylphenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288035.png)
![3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B288036.png)